Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)
Overview
Description
Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is a sodium salt form of the nonsteroidal anti-inflammatory drug diclofenac, which is used to treat pain, inflammation, and fever. It is a potent inhibitor of cyclooxygenase (COX) enzymes, and has been used to study the role of COX enzymes in inflammation and fever. Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) has been studied in numerous scientific research applications, and has become a valuable tool in the laboratory for biochemical and physiological studies.
Scientific Research Applications
Solubility Characteristics
Diclofenac, including its sodium salt form, has been studied for its solubility in water, revealing insights into its various solid forms characterized by thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction (Llinàs et al., 2007).
Interaction with Micelles
Research has shown how diclofenac sodium interacts with cationic micelles, which are aggregates of surfactants. This interaction is vital for understanding the solubilization and bioavailability of the drug, as micelles can be used as drug delivery vehicles (Alzahrani & Patel, 2021).
Binding Agents in Tablet Formulation
The effects of various binding agents on tablet hardness and release rate profiles of diclofenac sodium tablets have been studied, highlighting the role of different compounds in drug formulation and release mechanisms (Nagadivya, 2016).
Design of Non-Ulcerogenic Derivatives
Research into developing derivatives of diclofenac acid, aiming to reduce gastrointestinal toxicities associated with nonsteroidal anti-inflammatory drugs (NSAIDs), has led to the synthesis of new compounds with significant anti-inflammatory and analgesic activities (Bhandari et al., 2008).
Environmental Impact
Studies have explored the environmental impact of diclofenac sodium, such as its biodegradation by actinobacteria and the effect on the ecosystem, emphasizing the drug's environmental footprint (Tyumina et al., 2019).
Anticancer Studies
Research on diclofenac sodium has also extended into anticancer studies, exploring the potential of diclofenac and its complexes in treating cancer, thus expanding its applications beyond pain and inflammation management (Shah et al., 2019).
Photocatalytic Degradation
The potential of photocatalytic degradation of diclofenac sodium under visible light using cobalt and tungsten oxide nanocomposites has been investigated, indicating an approach for environmental remediation of drug pollutants (Malefane et al., 2020).
Pharmaceutical Technology Evolution
Advancements in pharmaceutical technology have been applied to diclofenac, leading to the creation of novel drug products with improved clinical utility, showing the evolution of drug formulations for better efficacy and tolerability (Altman et al., 2015).
properties
IUPAC Name |
sodium;2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHWPUGNDIVLNH-QOJBZNDNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl)[2H])[2H].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635725 | |
Record name | Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofenac-d4 (sodium) | |
CAS RN |
154523-54-3 | |
Record name | Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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